

Application Note & Protocol: Synthesis of para-Nitroacetanilide from Acetanilide

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Compound of Interest

Compound Name: Acetanilide

Cat. No.: B10753710

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Abstract: This document provides a comprehensive guide for the synthesis of para-nitroacetanilide via the electrophilic aromatic substitution of acetanilide. It delineates the underlying chemical principles, provides a detailed, field-tested laboratory protocol, and outlines methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for this classic nitration reaction.

Introduction: Significance and Context

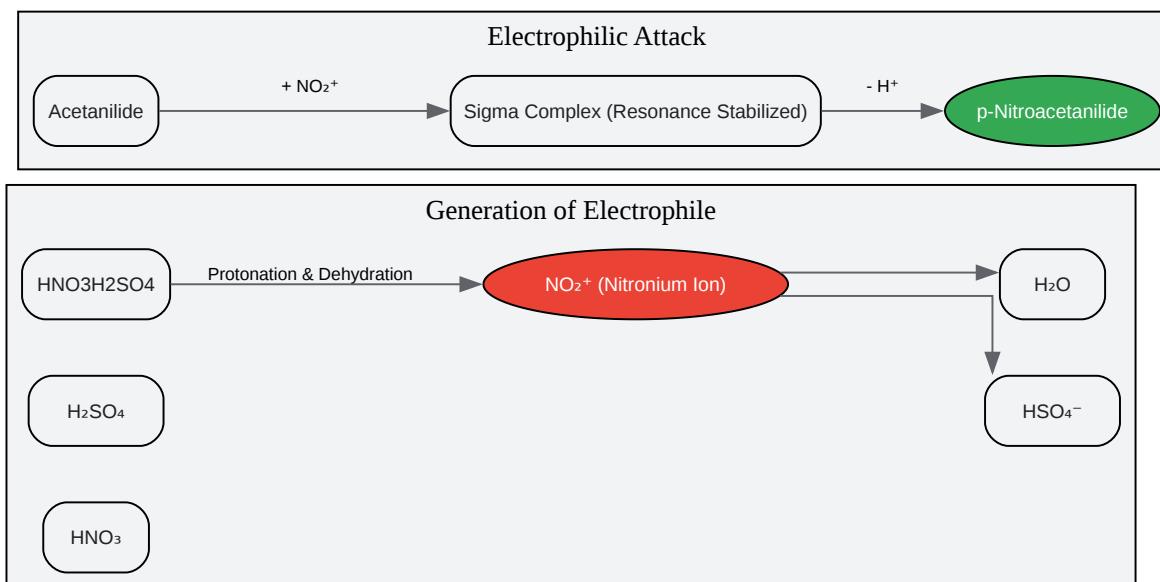
The nitration of acetanilide to form p-nitroacetanilide is a cornerstone reaction in organic synthesis, exemplifying a controlled electrophilic aromatic substitution. Acetanilide, the acetylated form of aniline, is used as the starting material to moderate the reactivity of the amino group. Direct nitration of aniline is impractical as the powerful oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) would destroy the molecule.^[1] The acetyl group acts as a protecting group, diminishing the activating strength of the amine and sterically hindering the ortho positions, thus favoring the formation of the para isomer.^{[1][2]} p-Nitroacetanilide is a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.^{[3][4]}

The Chemistry: An Electrophilic Aromatic Substitution Mechanism

The synthesis proceeds via an electrophilic aromatic substitution pathway. The reaction can be dissected into two primary stages: the generation of the electrophile and the subsequent attack by the aromatic ring.

Stage 1: Generation of the Nitronium Ion Concentrated sulfuric acid protonates nitric acid, leading to the formation of a nitronium ion (NO_2^+), a potent electrophile.[5][6]

Stage 2: Electrophilic Attack and Isomer Formation The electron-rich benzene ring of **acetanilide** acts as a nucleophile, attacking the nitronium ion.[6] The acetamido group (- NHCOCH_3) is an ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[1][7] While both ortho and para products are formed, the para isomer is the major product due to reduced steric hindrance from the bulky acetamido group.[2]



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Caption: Mechanism of **p-Nitroacetanilide** Synthesis.

Experimental Protocol

This protocol has been optimized for safety and yield. It is imperative to adhere to all safety precautions.

Materials and Reagents

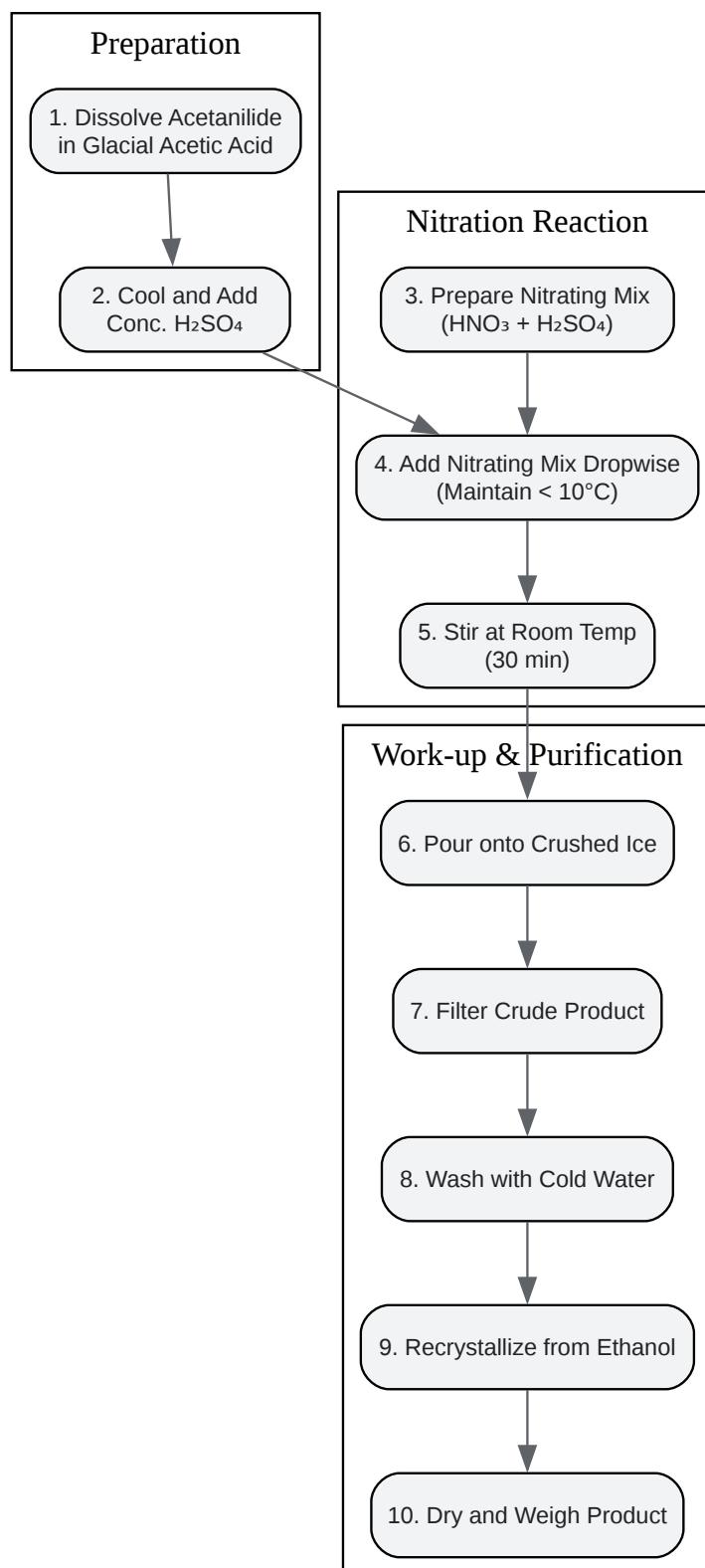
Reagent/Material	Quantity	CAS Number	Notes
Acetanilide	3.0 g	103-84-4	Finely powdered. Irritant.[7][8]
Glacial Acetic Acid	3.0 mL	64-19-7	Corrosive. Use in a fume hood.[7]
Concentrated Sulfuric Acid	6.0 mL	7664-93-9	Highly corrosive and an oxidizer.[7][8]
Fuming Nitric Acid	1.2 mL	7697-37-2	Highly corrosive and an oxidizer.[1][7]
Ethanol (95%)	~20-30 mL	64-17-5	Flammable. For recrystallization.[5]
Crushed Ice	~200 g	N/A	For precipitation of the product.[1]
Distilled Water	As needed	7732-18-5	For washing.

Equipment

- 100 mL Beaker
- 50 mL Beaker
- Glass Stirring Rod
- Dropping Funnel or Pasteur Pipette
- Ice Bath
- Buchner Funnel and Filter Flask
- Filter Paper

- Hot Plate or Water Bath

Step-by-Step Procedure



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Caption: Experimental Workflow for Synthesis.

- Dissolution: In a 100 mL beaker, dissolve 3.0 g of finely powdered **acetanilide** in 3.0 mL of glacial acetic acid. Gentle warming on a hot plate may be necessary to achieve complete dissolution.[1]
- Acidification and Cooling: Cool the solution in an ice bath. Slowly, and with constant stirring, add 6.0 mL of concentrated sulfuric acid. The solution will become warm; ensure it cools back down in the ice bath.[1]
- Preparation of Nitrating Mixture: In a separate small beaker, carefully add 1.2 mL of fuming nitric acid to 2.0 mL of chilled concentrated sulfuric acid. Cool this mixture in the ice bath.[5][9]
- Nitration: With the **acetanilide** solution still in the ice bath, add the cold nitrating mixture dropwise using a dropping funnel or Pasteur pipette. Stir continuously and monitor the temperature, ensuring it remains below 10°C to prevent dinitration.[5][10] The addition should take approximately 15 minutes.[9]
- Reaction Completion: After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for about 30 minutes to allow the reaction to go to completion.[1][9]
- Precipitation: Pour the reaction mixture slowly and with stirring into a separate beaker containing about 200 g of crushed ice. A yellow precipitate of crude p-nitro**acetanilide** will form.[1][5]
- Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.[7]
- Washing: Wash the crystals on the filter paper thoroughly with several portions of cold water to remove any residual acid.[1][7]

Purification and Characterization

Recrystallization

The primary impurity is the ortho-nitro**acetanilide** isomer, which is more soluble in ethanol than the para isomer.[1][6] This difference in solubility allows for effective purification by recrystallization.

- Transfer the crude, air-dried product to a 125 mL Erlenmeyer flask.
- Add the minimum amount of hot 95% ethanol to dissolve the solid completely.[7][11]
- Allow the solution to cool slowly to room temperature. Pure, colorless to pale-yellow crystals of p-nitro**acetanilide** will form.[12]
- Cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the crystals completely before weighing to calculate the final yield and determining the melting point.

Characterization

Parameter	Expected Result
Appearance	Colorless to pale-yellow crystalline solid.[3]
Melting Point	215-217 °C.[3][6] A lower and broader melting range indicates impurities.
¹ H NMR (DMSO-d ₆)	δ ~2.10 (s, 3H, -CH ₃), δ ~7.77 & 8.21 (AA'BB', 4H, Ar-H), δ ~10.52 (s, 1H, -NH).[13]
IR Spectroscopy	Peaks around 3274 cm ⁻¹ (N-H stretch), 1670 cm ⁻¹ (C=O stretch), 1500 & 1325 cm ⁻¹ (N-O stretches of nitro group).[6][14]

Safety and Handling

This experiment involves the use of highly corrosive and toxic chemicals. Adherence to strict safety protocols is mandatory.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[15][16]
- Fume Hood: All operations involving concentrated acids and organic solvents must be performed in a well-ventilated fume hood.[7]
- Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns.[8] Always add acid slowly to other liquids while cooling and stirring. Never add water to concentrated acid.
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic solutions should be neutralized before disposal.

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